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Introduction

Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic
rhinoconjunctivitis and urticaria.[1] As with any active pharmaceutical ingredient (API), the
control of impurities is a critical aspect of ensuring its quality, safety, and efficacy.[2][3]
Bilastine N-Oxide is a known metabolite and degradation product of Bilastine.[4][5] Its
presence in the final drug product must be monitored and controlled within acceptable limits as
per regulatory guidelines, such as those from the International Conference on Harmonisation
(ICH).[2][6][7] This document provides a detailed protocol for the identification and
guantification of Bilastine N-Oxide in bilastine drug substances.

The profiling of impurities is essential throughout the drug development lifecycle to maintain
product quality and patient safety.[4] Analytical techniques such as High-Performance Liquid
Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are
commonly employed for the separation and quantification of bilastine and its impurities.[4][8][9]
This protocol outlines a stability-indicating UPLC method specifically tailored for the analysis of
Bilastine N-Oxide.

Experimental Protocol

1. Scope
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This protocol describes a UPLC method for the quantitative determination of Bilastine N-Oxide
impurity in bilastine drug substance. The method is designed to be specific, accurate, and
precise.

2. Principle

The method utilizes reversed-phase UPLC with UV detection to separate Bilastine N-Oxide
from bilastine and other potential impurities.[9][10] Quantification is achieved by comparing the
peak area of Bilastine N-Oxide in the sample to that of a qualified reference standard. The
method's stability-indicating capability is demonstrated through forced degradation studies.[9]
[11][12]

3. Reagents and Materials

 Bilastine Reference Standard (RS)

» Bilastine N-Oxide Reference Standard (RS)
o Acetonitrile (HPLC grade)

e Methanol (HPLC grade)[13]

o Ammonium Acetate (AR grade)[13]
 Trifluoroacetic Acid (TFA) (AR grade)[9][10]
o Water (Milli-Q or equivalent)

e Hydrochloric Acid (0.1 N)

e Sodium Hydroxide (0.1 N)

o Hydrogen Peroxide (3%)

4. Equipment

e UPLC system with a PDA/UV detector
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e Acquity UPLC CSH Phenyl-hexyl column (2.1 mm x 150 mm, 1.7 um) or equivalent[9][10]

e Analytical balance

e pH meter

e Sonicator

e Volumetric flasks and pipettes

5. Chromatographic Conditions

Parameter

Condition

Mobile Phase A

0.05% TFA in water[9][10]

Mobile Phase B

0.05% TFA in Acetonitrile[9][10]

Flow Rate

0.10 mL/min[9][10]

Column Temperature

25 °C[9][10]

Sample Temperature

Ambient[9][10]

Detection Wavelength

275 nm[9][10]

Injection Volume

1.0 uL

Gradient Program

Time (min)

0

10

12

14

15

6. Preparation of Solutions

¢ Diluent: Acetonitrile and water in a 50:50 v/v ratio.
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Standard Stock Solution (Bilastine): Accurately weigh and transfer about 25 mg of Bilastine
RS into a 50 mL volumetric flask. Add about 25 mL of diluent, sonicate to dissolve, and dilute
to volume with diluent.

Standard Stock Solution (Bilastine N-Oxide): Accurately weigh and transfer about 10 mg of
Bilastine N-Oxide RS into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate
to dissolve, and dilute to volume with diluent.

Standard Solution: Pipette 1 mL of the Standard Stock Solution (Bilastine N-Oxide) into a
10 mL volumetric flask and dilute to volume with diluent.

Sample Solution: Accurately weigh and transfer about 25 mg of the bilastine sample into a
50 mL volumetric flask. Add about 25 mL of diluent, sonicate for 20 minutes with intermittent
shaking, and then dilute to volume with diluent.[9]

. Forced Degradation Studies

To establish the stability-indicating power of the method, forced degradation studies should be

performed on the bilastine sample.[9]

Acid Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1 N HCI. Heat at 60°C
for 30 minutes. Cool and neutralize with 1 mL of 0.1 N NaOH.[12]

Base Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1 N NaOH. Heat at
60°C for 30 minutes. Cool and neutralize with 1 mL of 0.1 N HCI.

Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H202. Keep at
room temperature for 1 hour.[11]

Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.[1]

After degradation, prepare the samples to the target concentration and analyze.

8. Data Analysis

The amount of Bilastine N-Oxide in the sample is calculated using the following formula:
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% Impurity = (Area of Impurity in Sample / Area of Standard) x (Concentration of Standard /
Concentration of Sample) x 100

Data Presentation

The following tables summarize the validation parameters for the UPLC method for the
determination of Bilastine N-Oxide.

Table 1. System Suitability

Parameter Acceptance Criteria Observed Value

Tailing Factor (Bilastine N-

] <20 11
Oxide)
Theoretical Plates (Bilastine N-

) = 2000 8500
Oxide)
% RSD of Peak Areas (n=6) < 5.0%[9] 0.8%

Table 2: Method Validation Data
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Parameter Result
Linearity (Concentration Range) 0.1-2.0 pg/mL
Correlation Coefficient (r?) >0.999

LOD 0.03 pg/mL
LOQ 0.1 pg/mL

Accuracy (% Recovery) 98.0% - 102.0%

Precision (% RSD)

- Repeatability (n=6) <2.0%

- Intermediate Precision (n=6) < 2.0%

No interference from blank, placebo, or other
impurities at the retention time of Bilastine N-
Oxide.

Specificity
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Caption: Experimental Workflow for Bilastine N-Oxide Impurity Profiling.
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Caption: Logical Relationship of the Impurity Profiling Protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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